ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate
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Overview
Description
ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazolothienopyrimidine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly as a selective inhibitor of urea transporter B. Its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Ethylphenylsulfonyl Group: This step involves the sulfonylation of the core structure using 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine-4-carboxylate Moiety: This step involves the esterification of the intermediate product with ethyl piperidine-4-carboxylate under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of urea transporter B, which has implications in the treatment of disorders related to urea transport.
Biological Research: It is used in studies investigating the role of urea transporters in various physiological processes, including kidney function and fluid balance.
Pharmacology: The compound is explored for its potential therapeutic effects in conditions such as hypertension and edema, where modulation of urea transport can be beneficial.
Chemical Biology: It serves as a tool compound in chemical biology research to study the interactions and functions of urea transporters at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate involves its selective inhibition of urea transporter B. The compound binds to an intracellular site of the transporter in a urea-competitive manner, effectively blocking the transport of urea across cell membranes. This inhibition leads to a decrease in maximum urinary concentration and an increase in urination volume, as observed in experimental studies .
Comparison with Similar Compounds
ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate can be compared with
Properties
IUPAC Name |
ethyl 1-[10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-3-15-5-7-17(8-6-15)34(30,31)22-21-24-20(19-18(11-14-33-19)28(21)26-25-22)27-12-9-16(10-13-27)23(29)32-4-2/h5-8,11,14,16H,3-4,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGWNQCNDFIDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(CC5)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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